molecular formula C13H17NOS B10843752 4-(Isopentylthio)-2-methoxybenzonitrile

4-(Isopentylthio)-2-methoxybenzonitrile

Cat. No.: B10843752
M. Wt: 235.35 g/mol
InChI Key: XWPLSLIGOKRGBS-UHFFFAOYSA-N
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Description

4-(Isopentylthio)-2-methoxybenzonitrile is a substituted benzonitrile derivative characterized by a methoxy group (-OCH₃) at the 2-position and an isopentylthio (3-methylbutylthio, -SCH₂CH(CH₂CH₃)₂) group at the 4-position of the benzene ring. This compound belongs to a class of aromatic nitriles with applications in pharmaceuticals, agrochemicals, and materials science. The thioether and nitrile functional groups confer unique physicochemical properties, including lipophilicity, stability, and reactivity, making it a valuable intermediate in organic synthesis .

Molecular Formula: C₁₃H₁₇NOS Key Features:

  • Methoxy Group: Enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.
  • Nitrile Group: A polar functional group that participates in hydrogen bonding and cycloaddition reactions.

Properties

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

2-methoxy-4-(3-methylbutylsulfanyl)benzonitrile

InChI

InChI=1S/C13H17NOS/c1-10(2)6-7-16-12-5-4-11(9-14)13(8-12)15-3/h4-5,8,10H,6-7H2,1-3H3

InChI Key

XWPLSLIGOKRGBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=CC(=C(C=C1)C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituted Methoxybenzonitriles

The following table compares 4-(Isopentylthio)-2-methoxybenzonitrile with related benzonitrile derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-OCH₃, 4-SCH₂CH(CH₂CH₃)₂ C₁₃H₁₇NOS 235.34 Intermediate in kinase inhibitors
2-Methoxybenzonitrile 2-OCH₃, 4-H C₈H₇NO 133.15 Agrochemical/pharmaceutical intermediate
4-Amino-2-methoxybenzonitrile 2-OCH₃, 4-NH₂ C₈H₈N₂O 148.17 Precursor for Lenvatinib impurities
4-(Bromomethyl)-2-methoxybenzonitrile 2-OCH₃, 4-CH₂Br C₉H₈BrNO 226.07 Alkylation reagent in organic synthesis
4-(4,4-Dioxido-thiazinyl)-2-methoxybenzonitrile 2-OCH₃, 4-macrocyclic substituent C₁₉H₁₉FN₆O₂S 415.10 Macrocyclic kinase inhibitor

Physicochemical and Reactivity Comparisons

  • Lipophilicity : The isopentylthio group in the target compound increases logP compared to simpler analogs like 2-methoxybenzonitrile (predicted logP ~3.5 vs. ~1.5), enhancing membrane permeability .
  • Thermal Stability : Thioether-containing benzonitriles (e.g., 4,8-bis(isopentylthio)-benzodiazole) exhibit higher melting points (>200°C) due to sulfur-mediated intermolecular interactions, suggesting similar stability for the target compound .
  • Reactivity: The nitrile group undergoes nucleophilic addition, while the thioether can participate in oxidation (e.g., to sulfoxide) or alkylation reactions. This contrasts with 4-amino-2-methoxybenzonitrile, where the amino group enables diazotization or amide coupling .

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